3-Imino-3-phenylpropionitrile 3-Imino-3-phenylpropionitrile
Brand Name: Vulcanchem
CAS No.: 16187-90-9
VCID: VC21019435
InChI: InChI=1S/C9H8N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,11H,6H2
SMILES: C1=CC=C(C=C1)C(=N)CC#N
Molecular Formula: C9H8N2
Molecular Weight: 144.17 g/mol

3-Imino-3-phenylpropionitrile

CAS No.: 16187-90-9

Cat. No.: VC21019435

Molecular Formula: C9H8N2

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

3-Imino-3-phenylpropionitrile - 16187-90-9

Specification

CAS No. 16187-90-9
Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
IUPAC Name 3-imino-3-phenylpropanenitrile
Standard InChI InChI=1S/C9H8N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,11H,6H2
Standard InChI Key MKPPZAOYAOGVLX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=N)CC#N
Canonical SMILES C1=CC=C(C=C1)C(=N)CC#N

Introduction

Chemical Structure and Identification

The chemical structure of 3-imino-3-phenylpropionitrile consists of a phenyl group and an imino group (C=NH) attached to the same carbon atom, with a nitrile group (-C≡N) positioned at the terminal carbon of a propane chain. This arrangement creates a conjugated system with interesting electronic properties that influence its chemical behavior and reactivity patterns.

Identification Parameters

3-Imino-3-phenylpropionitrile is characterized by several identification parameters that are crucial for its proper classification and documentation in chemical databases. The key identifiers are summarized in the following table:

Table 1: Identification Parameters of 3-Imino-3-phenylpropionitrile

ParameterValue
CAS Number16187-90-9
Molecular FormulaC9H8N2
Molecular Weight144.17300
Exact Mass144.06900
IUPAC Name3-imino-3-phenylpropanenitrile
HS Code2926909090

The compound is classified under the HS Code 2926909090, which categorizes it among "other nitrile-function compounds" for international trade and regulatory purposes .

Synonyms and Alternative Nomenclature

This compound is known by several names in chemical literature and databases, reflecting various naming conventions and historical usage:

  • 3-Imino-3-phenylpropanenitrile (IUPAC name)

  • Benziminoacetonitril

  • 3-Amino-3-phenyl-acrylonitrile

  • 3-Imino-3-phenylpropannitril

  • Acetonitrile,benzimidoyl

  • Benzenepropanenitrile,b-imino

The existence of multiple synonyms reflects the compound's structural complexity and the different ways of highlighting its key functional groups.

Physical and Chemical Properties

Physical Properties

Table 2: Physical Properties of 3-Imino-3-phenylpropionitrile

PropertyValueSource
Physical StatePresumed solid at room temperatureInferred from structure
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available
LogP2.06788
Polar Surface Area (PSA)47.64000

The LogP value of 2.06788 indicates moderate lipophilicity, suggesting limited water solubility but good solubility in organic solvents such as ethanol, acetone, or chloroform. This property has implications for its potential applications in organic synthesis and its behavior in biological systems .

The Polar Surface Area (PSA) of 47.64000 reflects the moderate polarity of the molecule due to the presence of two nitrogen atoms in the imino and nitrile functional groups. This value influences the compound's intermolecular interactions, including its potential for hydrogen bonding and its behavior in various solvent systems .

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